![molecular formula C11H11NO2 B2918461 Methyl 2-methylindolizine-3-carboxylate CAS No. 105944-60-3](/img/structure/B2918461.png)
Methyl 2-methylindolizine-3-carboxylate
Overview
Description
“Methyl 2-methylindolizine-3-carboxylate” is a chemical compound with the CAS Number: 105944-60-3 . It has a molecular weight of 189.21 and its IUPAC name is methyl 2-methylindolizine-3-carboxylate . The compound is typically stored at room temperature and has a physical form of powder .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-methylindolizine-3-carboxylate” were not found, there are efficient procedures to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The InChI code for “Methyl 2-methylindolizine-3-carboxylate” is 1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-methylindolizine-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 189.21 .Scientific Research Applications
- Bioactive molecules containing the indole ring have been isolated from natural sources (plants, bacteria, fungi, marine products) and approved by regulatory agencies for various indications (antiviral, anticancer, antimalarial, antitubercular) .
- These chiral motifs are essential in the synthesis of natural alkaloids, chiral phosphine ligands, and catalysts .
- This efficient procedure yields the desired products with excellent regioselectivity and high yields .
Drug Discovery and Medicinal Chemistry
Catalysis and Chiral Building Blocks
Microwave-Assisted Synthesis
Chemical Biology and Pharmacology
Materials Science and Organic Electronics
Scaffold for Natural Product Synthesis
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “Methyl 2-methylindolizine-3-carboxylate” were not found, research on indolizines, which are structurally related to this compound, has been active. For instance, new pathways for achieving substitution patterns in indolizines have been discovered, sparking interest in completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling . These advances could potentially influence future research directions for “Methyl 2-methylindolizine-3-carboxylate” and related compounds.
Mechanism of Action
Target of Action
Methyl 2-methylindolizine-3-carboxylate is a derivative of the indolizine moiety . Indolizine derivatives have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . .
Mode of Action
Indolizine derivatives, in general, are known to interact with their targets, causing changes that lead to various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indolizine derivatives have been associated with various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Each of these activities would involve different biochemical pathways.
Result of Action
The molecular and cellular effects of Methyl 2-methylindolizine-3-carboxylate’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indolizine derivatives , the effects could be diverse.
properties
IUPAC Name |
methyl 2-methylindolizine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXEZJJFCBAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylindolizine-3-carboxylate |
Synthesis routes and methods
Procedure details
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